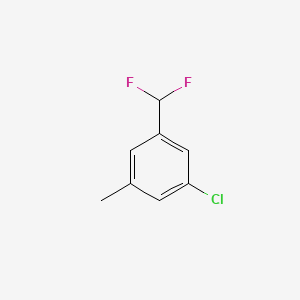

3-Chloro-5-(difluoromethyl)toluene

Description

Properties

IUPAC Name |

1-chloro-3-(difluoromethyl)-5-methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF2/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4,8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRNGWDBAUJIMHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Cl)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-5-(difluoromethyl)toluene for Medicinal Chemistry

Introduction

In the landscape of modern drug discovery, the strategic incorporation of halogenated functional groups has become a pivotal tactic for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. Among these, the difluoromethyl (-CF2H) group has garnered significant attention for its unique ability to modulate key molecular properties. This guide provides a comprehensive technical overview of 3-Chloro-5-(difluoromethyl)toluene, a scaffold that combines the influential properties of both a chlorine atom and a difluoromethyl group on an aromatic core. This combination offers a nuanced toolkit for medicinal chemists to address challenges such as metabolic instability, target affinity, and bioavailability.[1] This document will explore the compound's physicochemical properties, synthesis, reactivity, and its strategic application in drug design, providing field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Structural Analysis

The utility of 3-Chloro-5-(difluoromethyl)toluene in medicinal chemistry is rooted in its distinct structural and electronic characteristics. The presence of both a chloro and a difluoromethyl group on the toluene ring imparts a unique combination of lipophilicity, electronic effects, and hydrogen bonding potential.

Core Molecular Properties

A summary of the key physicochemical properties for 3-Chloro-5-(difluoromethyl)toluene and its parent compounds is presented below. Note that experimental data for the specific target molecule is limited, and some values are estimated based on its constituent parts.

| Property | 3-Chlorotoluene | (Difluoromethyl)benzene | 3-Chloro-5-(difluoromethyl)toluene (Predicted/Estimated) |

| Molecular Formula | C₇H₇Cl[2] | C₇H₆F₂ | C₈H₇ClF₂ |

| Molecular Weight | 126.58 g/mol [2] | 128.12 g/mol [3] | 176.59 g/mol |

| Boiling Point | ~162 °C | ~117 °C[3] | ~180-190 °C |

| Density | ~1.072 g/mL | ~1.122 g/mL[3] | ~1.25 g/mL |

| Calculated LogP | ~2.4 | ~2.2 | ~3.1 - 3.5 |

Electronic Effects and Hydrogen Bonding

The difluoromethyl (-CF2H) group is strongly electron-withdrawing due to the high electronegativity of the two fluorine atoms. This significantly influences the acidity of the benzylic C-H bond. Unlike the trifluoromethyl (-CF3) group, the -CF2H moiety possesses an acidic proton capable of acting as a weak hydrogen bond donor.[4] This feature is of paramount importance in drug design, as it allows the group to mimic the hydrogen-bonding capabilities of traditional pharmacophores like hydroxyl (-OH) and thiol (-SH) groups, potentially enhancing binding affinity to biological targets.[5][6] Studies have shown the hydrogen bond acidity of difluoromethyl groups in aromatic systems to be comparable to that of thiophenols and anilines.[7]

The chlorine atom is also electron-withdrawing via induction but can donate electron density through resonance. Its primary impact on reactivity is as a deactivating, ortho, para-director in electrophilic aromatic substitution reactions. The combination of these two electron-withdrawing groups renders the aromatic ring electron-deficient, which has significant implications for its reactivity profile.

Lipophilicity and Bioavailability

Lipophilicity, often measured as LogP, is a critical parameter for drug absorption and cell membrane permeability. The introduction of fluorine-containing groups typically increases a molecule's lipophilicity.[8] The -CF2H group provides a moderate increase in lipophilicity, which can be advantageous for improving membrane permeability without the dramatic increase often seen with a -CF3 group.[9] This modulation of lipophilicity is a key strategy for enhancing the bioavailability of drug candidates.[4]

Synthesis and Chemical Reactivity

The synthesis of 3-Chloro-5-(difluoromethyl)toluene can be approached through several routes, typically involving the introduction of the difluoromethyl group onto a pre-functionalized aromatic ring.

Representative Synthetic Pathway

A practical and common method for introducing a difluoromethyl group is through the deoxyfluorination of an aldehyde. A plausible synthetic route starting from commercially available 3-chloro-5-methylbenzaldehyde is outlined below.

Caption: Synthetic route from an aldehyde precursor.

Experimental Protocol: Deoxyfluorination of 3-Chloro-5-methylbenzaldehyde

This protocol describes a general procedure for the conversion of the aldehyde to the difluoromethyl group using a deoxyfluorinating agent like diethylaminosulfur trifluoride (DAST).

Warning: Deoxyfluorinating agents are hazardous and should be handled with extreme care in a well-ventilated fume hood by trained personnel.

-

Preparation: To a solution of 3-chloro-5-methylbenzaldehyde (1.0 eq)[10] in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere (N₂ or Ar) at 0 °C, add diethylaminosulfur trifluoride (DAST) (1.2 eq) dropwise.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Quenching: Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

-

Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers.

-

Workup: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 3-Chloro-5-(difluoromethyl)toluene.

Reactivity Profile

The reactivity of the 3-Chloro-5-(difluoromethyl)toluene aromatic ring is dictated by its substituents.

-

Electrophilic Aromatic Substitution (EAS): The aromatic ring is significantly deactivated towards EAS due to the strong electron-withdrawing nature of both the chloro and difluoromethyl groups.[11] The directing effects are as follows:

-

Chloro group: ortho, para-director (directs to C2, C4, C6).

-

Difluoromethyl group: meta-director (directs to C2, C4, C6).

-

Methyl group: ortho, para-director (directs to C2, C4, C6).

When all three groups are present, their directing effects are additive. All substituents direct incoming electrophiles to the C2, C4, and C6 positions. The C4 position is sterically hindered by the two flanking groups. Therefore, electrophilic substitution, while requiring harsh conditions, is most likely to occur at the C2 and C6 positions.

-

-

Nucleophilic Aromatic Substitution (NAS): NAS reactions are generally unfavorable on this ring system unless there is a suitable leaving group and strong activation from electron-withdrawing groups, or if the reaction proceeds through a benzyne intermediate under very harsh conditions.

Role and Application in Medicinal Chemistry

The 3-Chloro-5-(difluoromethyl)toluene motif is a valuable building block in drug design due to the synergistic effects of its substituents.[1]

Caption: Workflow for lead optimization.

Bioisosteric Replacement

The concept of bioisosterism, where one functional group is replaced by another to create a new compound with similar biological activity but improved properties, is central to the utility of the -CF2H group.

-

Bioisostere for -OH, -SH, -NH₂: The difluoromethyl group serves as a metabolically stable bioisostere for hydroxyl, thiol, and amine groups.[4][12] It can replicate the hydrogen bond donating function of these groups while being resistant to common metabolic pathways like oxidation or glucuronidation, thereby increasing the drug's half-life.[5]

-

Modulation of Basicity: When placed adjacent to a basic nitrogen atom (e.g., in an aniline or pyridine ring), the electron-withdrawing nature of the -CF2H group can significantly lower the pKa, which can be crucial for avoiding off-target effects (e.g., hERG inhibition) or improving oral absorption.

Enhancing Metabolic Stability

A primary driver for incorporating fluorinated groups is to enhance metabolic stability.[13]

-

Blocking Oxidative Metabolism: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism.[14] Replacing a metabolically labile group, such as a methyl or methoxy group, with a difluoromethyl group can effectively block oxidative metabolism at that position.[5][15]

-

In Vitro Stability Assays: The metabolic stability of compounds containing this moiety can be assessed using standard in vitro assays.

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

-

Preparation: Prepare a stock solution of the test compound (10 mM in DMSO).

-

Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (human or rat), a phosphate buffer (pH 7.4), and the test compound to a final concentration of 1 µM.

-

Initiation: Pre-incubate the mixture at 37 °C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding an equal volume of cold acetonitrile containing an internal standard.

-

Analysis: Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

-

Data Interpretation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Impact on Pharmacokinetics (ADMET)

The physicochemical properties conferred by the 3-chloro-5-(difluoromethyl)phenyl group directly influence the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a drug candidate.

-

Absorption & Distribution: Increased lipophilicity can improve absorption across the gut wall and enhance cell membrane permeability, though excessive lipophilicity can lead to poor solubility and non-specific binding.[8]

-

Metabolism: As discussed, the moiety significantly enhances metabolic stability, a key factor in improving a drug's in vivo half-life.[14]

-

Toxicity: While generally considered safe, the metabolic fate of fluorinated compounds must be carefully evaluated. Metabolism of some aryl fluorides can potentially lead to the formation of reactive quinone-type metabolites, although this is context-dependent.[14]

Conclusion

3-Chloro-5-(difluoromethyl)toluene represents a highly valuable and versatile scaffold for medicinal chemists. The difluoromethyl group offers a unique combination of properties, acting as a "lipophilic hydrogen bond donor" that can serve as a robust bioisostere for more metabolically labile functional groups.[6] When combined with the steric and electronic influence of the chlorine atom, this moiety provides a powerful tool for fine-tuning the physicochemical and pharmacokinetic properties of drug candidates. By understanding its synthesis, reactivity, and the strategic advantages it offers, researchers can effectively leverage this building block to design next-generation therapeutics with improved efficacy, stability, and overall drug-like properties.

References

-

Zafrani, Y., Sod-Moriah, G., et al. (2017). The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. Available at: [Link]

- Vertex AI Search. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.

- BenchChem. (2025). The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.

-

Semantic Scholar. (n.d.). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Retrieved February 19, 2026, from [Link]

-

Mei, H., Han, J., et al. (2020). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. Available at: [Link]

-

Prakash, G. K. S., & Yudin, A. K. (2010). Nucleophilic difluoromethylation and difluoromethylenation of aldehydes and ketones using diethyl difluoromethylphosphonate. PMC. Available at: [Link]

-

Zafrani, Y., & Saphier, S. (2020). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. PMC. Available at: [Link]

-

Singh, S., & Kumar, V. (2021). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Pharmaceutica Analytica Acta. Available at: [Link]

-

ResearchGate. (2020). Deuteriodifluoromethylation and gem‐Difluoroalkenylation of Aldehydes Using ClCF2H in Continuous Flow. Retrieved February 19, 2026, from [Link]

-

Colby, D. A., et al. (2024). Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes. PMC. Available at: [Link]

-

Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Review of Pharmacology and Toxicology. Available at: [Link]

-

Shen, Y., & Ni, C. (2021). A Toolbox of Reagents for Difluoromethylthiolation. Accounts of Chemical Research. Available at: [Link]

-

Hu, J., et al. (2010). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters. Available at: [Link]

-

Apollo Scientific. (2024). Fluorine in drug discovery: Role, design and case studies. Retrieved February 19, 2026, from [Link]

-

ResearchGate. (2016). Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. Retrieved February 19, 2026, from [Link]

-

ResearchGate. (2024). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Retrieved February 19, 2026, from [Link]

-

Köckinger, M., et al. (2017). Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. Green Chemistry. Available at: [Link]

-

Apollo Scientific. (2026). Fluorinated Building Blocks in Drug Design: Why They Matter. Retrieved February 19, 2026, from [Link]

-

ResearchGate. (2012). Functionalization of 3-Chlorobenzaldehyde. Retrieved February 19, 2026, from [Link]

-

University of Calgary. (n.d.). Electrophilic Aromatic Substitution. Retrieved February 19, 2026, from [Link]

-

Ashenhurst, J. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Available at: [Link]

-

Organic Syntheses. (n.d.). m-CHLOROBENZALDEHYDE. Retrieved February 19, 2026, from [Link]

-

Chemistry Stack Exchange. (2018). How to explain the products of the nucleophilic aromatic substitution of 1-chloro-3-methylbenzene with NaOH?. Retrieved February 19, 2026, from [Link]

-

PubChem. (n.d.). 3-Chloro-5-methylbenzaldehyde. Retrieved February 19, 2026, from [Link]

-

ChemBK. (2024). 3,5-Difluoro Toluene. Retrieved February 19, 2026, from [Link]

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. 3-Chlorotoluene(108-41-8) 1H NMR [m.chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benthamdirect.com [benthamdirect.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. 3-Chloro-5-methylbenzaldehyde | C8H7ClO | CID 10773201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. employees.oneonta.edu [employees.oneonta.edu]

- 12. semanticscholar.org [semanticscholar.org]

- 13. pharmacyjournal.org [pharmacyjournal.org]

- 14. annualreviews.org [annualreviews.org]

- 15. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Stability of the Difluoromethyl Group in Toluene Derivatives

Executive Summary: The "Goldilocks" Bioisostere

In the optimization of toluene-derived drug candidates, the methyl group (

This guide analyzes the thermodynamic and kinetic stability of the benzylic

Physicochemical Basis of Stability

To understand the stability of

Bond Dissociation Energy (BDE) & Radical Stability

The primary failure mode for toluene derivatives in vivo is Benzylic C-H oxidation.[1] The substitution of hydrogen with fluorine dramatically alters the BDE of the remaining benzylic C-H bond.

| Substituent | Bond Type | Approx. BDE (kcal/mol) | Electronic Effect | Metabolic Consequence |

| Benzylic C-H | ~90 | Hyperconjugation stabilizes radical | High Liability: Rapid CYP450 HAT (Hydrogen Atom Transfer).[1] | |

| Benzylic C-H | ~96-100 | F-induction destabilizes radical | Metabolic Brake: Slower HAT; significantly increased half-life ( | |

| C-F | ~116 | Strongest single bond in organics | Metabolic Block: Inert to oxidative metabolism.[1] |

Thermodynamic Insight: The C-H bond in

The Acidity Paradox ( )

While the C-H bond is stronger homolytically (radical), it is weaker heterolytically (acidic).

-

Toluene

: ~41 (DMSO) -

Difluoromethylbenzene

: Estimated ~26–28 (DMSO)[1]

Implication: The

Chemical Stability: Hydrolysis & Solvolysis[1]

A common misconception is that gem-difluoro groups are labile to hydrolysis similar to gem-dichloro groups (which form aldehydes). The thermodynamic strength of the C-F bond renders

Mechanism of Resistance

Hydrolysis of a benzylic gem-difluoride requires the rupture of a C-F bond.

-

Acidic Conditions: Protonation of fluorine is thermodynamically unfavorable due to its high electronegativity.[1]

-

Basic Conditions:

attack at the benzylic carbon is sterically hindered and electronically repelled by the fluorine lone pairs (anomeric effect).[1]

However, instability can arise via elimination if the benzylic anion is formed:

Visualization: Stability Decision Matrix

Figure 1: Stability profile of the difluoromethyl group across different pH environments.[1] Note the stability at physiological pH.

Metabolic Stability: The "Metabolic Brake"

The difluoromethyl group is primarily employed to block metabolic "soft spots" (benzylic positions) without completely eliminating polarity (as

CYP450 Interaction Mechanism

Cytochrome P450 enzymes typically oxidize benzylic positions via Hydrogen Atom Transfer (HAT) to an Iron-Oxo species (Compound I).[1]

-

Mechanism:

-

The Fluorine Effect: The electron-withdrawing nature of the two fluorine atoms destabilizes the transition state for the radical formation.

-

Outcome: The rate of oxidation (

) is reduced by orders of magnitude compared to the methyl analog, effectively increasing the drug's half-life.

Bioisosterism: The Lipophilic H-Bond Donor

Unlike

-

The C-H bond is polarized enough to donate a hydrogen bond to carbonyls or ethers in the receptor pocket.

-

Binding Enthalpy: This interaction can contribute 1–2 kcal/mol to binding affinity, often compensating for the loss of a hydroxyl group while vastly improving permeability.[1]

Experimental Protocols

To validate the stability claims in your specific scaffold, the following protocols are recommended.

Protocol A: Hydrolytic Stability Assessment (NMR)

Purpose: To confirm chemical stability in aqueous buffers mimicking physiological extremes.[1]

-

Preparation: Dissolve 5 mg of the

substrate in 0.1 mL -

Buffer Addition: Add 0.5 mL of deuterated buffer:

-

Incubation: Seal in an NMR tube and incubate at

(physiological) and -

Analysis: Acquire

NMR at-

Success Criteria: No appearance of free fluoride ion (

) or aldehyde peaks.

-

Protocol B: Microsomal Stability (Metabolic Brake Verification)

Purpose: To quantify the

-

System: Liver Microsomes (Human/Rat), 0.5 mg/mL protein.[1]

-

Substrate:

test compound ( -

Cofactor: NADPH regenerating system.[1]

-

Timepoints: 0, 15, 30, 60 minutes.

-

Quench: Acetonitrile with Internal Standard.

-

Analysis: LC-MS/MS. Calculate intrinsic clearance (

).-

Expectation: The

analog should show

-

Visualization: Metabolic Pathway Comparison

Figure 2: Comparative metabolic fate.[1] The difluoromethyl group significantly retards the oxidative pathway, favoring excretion of the parent drug.

References

-

Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

-

Zafrani, Y., et al. (2017).[1] Difluoromethyl Group as a Hydrogen Bond Donor: A Structural and Thermodynamic Perspective. Journal of Medicinal Chemistry.

-

Hu, J., et al. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. National Institutes of Health (PubMed).

-

Erickson, J. A., et al. (2010).[1] Hydrogen Bond Donor Properties of the Difluoromethyl Group. Journal of Organic Chemistry.

Sources

Technical Assessment: Lipophilicity Profile of 3-Chloro-5-(difluoromethyl)toluene & Analogs

Executive Summary

In the optimization of lead compounds, the modulation of lipophilicity is a critical control point for bioavailability and blood-brain barrier (BBB) penetration. This guide focuses on 3-Chloro-5-(difluoromethyl)toluene , a strategic building block that leverages the unique properties of the difluoromethyl (

Unlike the chemically inert and highly lipophilic trifluoromethyl (

This technical guide provides a calculated physicochemical profile, comparative analysis of analogs, and a validated experimental protocol for determining the precise LogP of this compound class.

Part 1: The Physicochemical Landscape

To understand the lipophilicity of 3-Chloro-5-(difluoromethyl)toluene, we must deconstruct its substituent contributions using Hansch analysis. The molecule consists of a toluene core modified by a lipophilic electron-withdrawing chlorine and a difluoromethyl group.

Structural Deconstruction & Hansch Analysis

The theoretical LogP (

| Substituent | Position | Electronic Effect ( | Lipophilicity Contribution ( | Notes |

| -CH₃ | Meta | -0.07 (Donor) | +0.56 | Lipophilic core (Toluene) |

| -Cl | Meta | +0.37 (Withdrawing) | +0.71 | Increases lipophilicity & metabolic stability |

| -CHF₂ | Meta | +0.35 (Withdrawing) | ~0.35 - 0.50* | The Variable: Less lipophilic than |

Estimated LogP Calculation:

Note: The

The "Magic Fluorine" Effect: vs.

The critical distinction in this analog series is the behavior of the fluorinated methyl group.

- (Trifluoromethyl): A "lipophilicity sledgehammer." It sheds water effectively, driving the LogP up significantly. It has no H-bond donor capability.

-

(Difluoromethyl): Acts as a "lipophilic donor."[1] The

Part 2: Comparative Data & SAR

The following table synthesizes predicted and relative experimental data for 3-Chloro-5-(difluoromethyl)toluene and its primary medicinal chemistry analogs.

Table 1: Lipophilicity and Electronic Profile of Analogs

| Compound Analog | Substituent Pattern | Predicted LogP | H-Bond Donor? | SAR Implication |

| Target Molecule | 3-Cl, 5-CHF₂, Toluene | 3.8 - 3.9 | Yes (Weak) | Balanced permeability/solubility. |

| 3-Cl, 5-CF₃, Toluene | 4.3 - 4.4 | No | High lipophilicity; potential metabolic liability at methyl. | |

| Des-Chloro | 3-CHF₂, Toluene | 3.1 - 3.2 | Yes | Lower LogP; faster oxidative metabolism at ring positions. |

| Fluoro-Analog | 3-F, 5-CHF₂, Toluene | 3.4 - 3.5 | Yes | Bioisostere; Fluorine ( |

| Hydroxyl-Analog | 3-Cl, 5-OH, Toluene | 2.7 - 2.9 | Yes (Strong) | High clearance risk (Phase II conjugation). |

SAR Decision Logic

Use the following logic flow to determine when to deploy the

Caption: Strategic decision tree for selecting between

Part 3: Experimental Determination Protocols

Protocol A: High-Throughput CHI Determination (HPLC)

Principle: Retention time on a C18 column under a fast gradient correlates linearly with LogP.

Reagents & Equipment:

-

System: Agilent 1200/1290 or Waters Acquity UPLC.

-

Column: Luna C18(2) or Acquity BEH C18 (50 x 2.1 mm).

-

Mobile Phase A: 50 mM Ammonium Acetate (pH 7.4).

-

Mobile Phase B: Acetonitrile (ACN).

-

Standards: Theophylline, Acetophenone, Indole, Benzophenone, Valerophenone (Known CHI/LogP values).

Step-by-Step Methodology:

-

Preparation: Dissolve 3-Chloro-5-(difluoromethyl)toluene in DMSO to 10 mM. Dilute to 100 µM in 50:50 MeOH:Water.

-

Gradient: Run a fast gradient from 0% B to 100% B over 5 minutes.

-

Calibration: Inject the standard mixture. Plot

vs. Known CHI values.[2][3]-

Equation:

-

-

Measurement: Inject the target compound. Record

. -

Conversion: Calculate CHI, then convert to LogP using the formula:

Protocol B: Miniaturized Shake-Flask (Validation)

Use this only if the CHI method yields ambiguous results (e.g., peak tailing due to the H-bond donor).

-

Phases: n-Octanol (saturated with water) and Phosphate Buffer pH 7.4 (saturated with octanol).

-

Equilibration: Mix phases for 24 hours prior to use.

-

Partitioning: Add 100 µL of compound (10 mM in DMSO) to a vial containing 1 mL Octanol and 1 mL Buffer.

-

Agitation: Vortex for 60 minutes at 25°C. Centrifuge at 3000 rpm for 10 minutes to break emulsion.

-

Quantification: Analyze both phases via HPLC-UV (254 nm).

Part 4: Experimental Workflow Visualization

The following diagram outlines the complete workflow from synthesis validation to physicochemical profiling.

Caption: End-to-end workflow for synthesizing and characterizing the lipophilicity of fluorinated toluene analogs.

References

-

Zafrani, Y., et al. (2017).[1] "The Difluoromethyl Group as a Hydrogen Bond Donor: A Lipophilicity-Modulating Bioisostere."[1] Journal of Medicinal Chemistry.

-

Valko, K., et al. (1997). "Chromatographic Hydrophobicity Index (CHI) by Fast-Gradient RP-HPLC: A High-Throughput Alternative to Log P/Log D." Analytical Chemistry.

- Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society. (Standard Reference for Substituent Constants).

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

-

Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science.

Sources

Metabolic Stability of 3-Chloro-5-(difluoromethyl)toluene in Microsomal Assays

Executive Summary

This technical guide details the assessment of 3-Chloro-5-(difluoromethyl)toluene (CDMT) within liver microsomal stability assays. As a Senior Application Scientist, I provide a framework not just for running the assay, but for understanding the molecular causality governing this compound's clearance.

CDMT presents a classic medicinal chemistry paradox: it contains a metabolically robust difluoromethyl (

This guide covers the structural rationale, a self-validating experimental protocol, and the data analytics required to quantify this metabolic liability.

Structural Analysis & Metabolic Liability

Before pipetting a single reagent, we must understand the substrate. The metabolic fate of CDMT is dictated by the competition between its functional groups for the CYP450 active site (specifically CYP2C9, CYP2D6, and CYP3A4).

The Battle of the Benzylic Carbons

The molecule contains two "benzylic" centers. Their bond dissociation energies (BDE) dictate the site of metabolism (SOM):

| Functional Group | Electronic Character | Metabolic Risk | Mechanism |

| Methyl ( | Electron-rich, | High (Primary SOM) | Hydrogen Atom Transfer (HAT) by Compound I (Cpd I) of CYP450 leads to rapid hydroxylation ( |

| Difluoromethyl ( | Electron-poor, Lipophilic H-donor | Low | The C-F bonds withdraw electron density, strengthening the remaining C-H bond. Oxidation here is kinetically disfavored compared to the methyl group. |

| Chlorine ( | Lipophilic, Electron-withdrawing | Blocker | Blocks the C3 aromatic position from oxidation but increases overall lipophilicity ( |

Prediction: The primary metabolic pathway will be the oxidation of the methyl group to the benzyl alcohol , followed by rapid conversion to the benzoic acid derivative. The

Experimental Protocol: The Self-Validating System

To generate reproducible

Materials & Reagents

-

Test Compound: 3-Chloro-5-(difluoromethyl)toluene (10 mM stock in DMSO).

-

Microsomes: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM), 20 mg/mL protein concentration.

-

Cofactor System: NADPH regenerating system (Glucose-6-phosphate, G6P dehydrogenase,

) or pre-formulated 10 mM NADPH. -

Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

-

Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Warfarin).

Step-by-Step Workflow

This workflow is designed for a 96-well plate format.

-

Preparation of Reaction Mixture (2x):

-

Dilute microsomes to 1.0 mg/mL in KPi buffer.

-

Spike test compound to 2 µM (Final assay concentration will be 0.5 mg/mL protein and 1 µM compound).

-

Checkpoint: Ensure DMSO content is <0.1% to avoid CYP inhibition.

-

-

Pre-Incubation:

-

Aliquot 30 µL of the 2x Enzyme/Compound mixture into wells.

-

Incubate at 37°C for 10 minutes . This allows the lipophilic CDMT to equilibrate with the microsomal membranes.

-

-

Reaction Initiation:

-

Add 30 µL of pre-warmed 2 mM NADPH (start reaction).

-

Control: Add 30 µL of Buffer instead of NADPH to "No Cofactor" wells (Checks for chemical instability).

-

-

Sampling (Time Course):

-

At

minutes, remove aliquots. -

Immediately dispense into 150 µL of ice-cold Quench Solution .

-

Critical Step: Vortex vigorously.[1] The high lipophilicity of CDMT requires aggressive mixing to desorb it from the precipitated protein.

-

-

Clarification:

-

Centrifuge at 4,000 rpm (approx. 2500 x g) for 20 minutes at 4°C.

-

Transfer supernatant for LC-MS/MS analysis.[1]

-

Visualization: Assay Workflow & Metabolic Pathway[2]

Assay Workflow Diagram

The following diagram illustrates the critical path for the stability assay, highlighting the decision points for data validity.

Caption: Figure 1. Standardized Microsomal Stability Workflow. Note the parallel "No NADPH" control arm required to distinguish enzymatic clearance from chemical instability.

Predicted Metabolic Pathway

Based on the structural alerts (Methyl vs. Difluoromethyl), the following pathway describes the expected biotransformation.

Caption: Figure 2. Predicted biotransformation pathway. The methyl group is the primary soft spot, leading to the carboxylic acid. The difluoromethyl group remains stable.

Data Analysis & Interpretation

Calculating Intrinsic Clearance ( )

The depletion of the parent compound typically follows first-order kinetics. Plot the natural log (

-

Slope (

): Determine the slope of the linear regression line. -

Half-life (

): -

Intrinsic Clearance (

):

Interpreting the Results

For a compound like CDMT, expected results fall into specific categories based on the

| Classification | Interpretation for CDMT | |

| < 10 | Low Clearance | Unexpected. Would imply the |

| 10 - 45 | Moderate Clearance | Plausible. The electron-withdrawing nature of the ring substituents slows down the oxidation of the methyl group. |

| > 45 | High Clearance | Most Likely. The exposed methyl group is a "free lunch" for CYPs. The compound will require structural modification (e.g., blocking the methyl) for oral bioavailability. |

The Lipophilicity Trap (Non-Specific Binding)

CDMT is highly lipophilic (

-

Correction: You must calculate

. -

Method: Use the Hallifax-Houston equation or experimental equilibrium dialysis to determine fraction unbound (

). -

Impact: Without this correction, you will underestimate the true clearance of the compound.

References

-

Merck Millipore. (n.d.). Metabolic Stability Assays - Protocol and Intrinsic Clearance Calculation. Retrieved from

-

BioDuro. (n.d.). ADME Microsomal Stability Assay Protocols and Data Analysis. Retrieved from

-

Obach, R. S., et al. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination. Drug Metabolism and Disposition.[3][4] Retrieved from

- Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. (Contextual grounding for CF2H stability).

-

Domainex. (n.d.). Microsomal Clearance/Stability Assay: Methodologies and Case Studies. Retrieved from

Sources

A Deep Dive into the Electronic Architecture of Substituted Benzenes: A Comparative Analysis of Chloro and Difluoromethyl Groups

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of substituents onto a benzene ring is a cornerstone of modern medicinal chemistry and materials science, profoundly altering the parent molecule's physicochemical properties and reactivity. This guide provides a comprehensive examination of the electronic effects of two crucial substituents: the chloro (–Cl) and difluoromethyl (–CHF₂) groups. While both are electron-withdrawing, their nuanced interplay of inductive and resonance effects imparts distinct characteristics upon the aromatic ring, influencing parameters such as acidity (pKa), dipole moment, and susceptibility to electrophilic attack. This document will dissect these electronic perturbations, offer quantitative comparisons, and provide detailed experimental and computational methodologies for their evaluation, empowering researchers to make informed decisions in molecular design and synthesis.

Foundational Principles: The Language of Electronic Effects

The electronic influence of a substituent on a benzene ring is primarily governed by two fundamental phenomena: the inductive effect and the resonance effect.[1]

-

Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from the intrinsic electronegativity of the atoms.[2] Electron-withdrawing groups (EWGs) pull electron density away from the ring (-I effect), while electron-donating groups (EDGs) push electron density into the ring (+I effect). The inductive effect weakens with distance.

-

Resonance Effect (R or M): This effect operates through the pi (π) system of the benzene ring, involving the delocalization of electrons between the substituent and the ring.[1] Substituents with lone pairs or pi bonds can donate electron density to the ring (+R effect) or withdraw electron density from it (-R effect).

The net electronic impact of a substituent is a vector sum of its inductive and resonance contributions, which can either reinforce or oppose each other.

The Chloro Substituent: A Classic Halogen's Duality

The chlorine atom, a common substituent in pharmaceuticals and agrochemicals, presents a fascinating case of competing electronic effects.[3][4]

Inductive vs. Resonance Effects of Chlorine

Chlorine is more electronegative than carbon, leading to a significant electron-withdrawing inductive effect (-I) .[5] This effect decreases the overall electron density of the benzene ring, making it less reactive towards electrophiles compared to unsubstituted benzene.[6]

However, the chlorine atom possesses lone pairs of electrons in its p-orbitals, which can be delocalized into the aromatic π-system. This constitutes an electron-donating resonance effect (+R) .[7] This resonance donation is most pronounced at the ortho and para positions.

Crucially, for chlorine, the inductive effect is stronger than the resonance effect .[7] The net result is that the chloro group is an overall deactivating substituent in electrophilic aromatic substitution (EAS).[6]

Directing Effects of the Chloro Group

Despite being deactivating, the chloro group is an ortho-, para-director . This is because the resonance donation of electron density, although weaker than the inductive withdrawal, preferentially stabilizes the cationic intermediates (arenium ions) formed during electrophilic attack at the ortho and para positions.[8]

Caption: Inductive withdrawal and resonance donation of the chloro substituent.

The Difluoromethyl Group: A Potent Inductive Withdrawer

The difluoromethyl (–CHF₂) group has gained prominence in medicinal chemistry as a bioisostere for hydroxyl and thiol groups, capable of forming hydrogen bonds.[4][9] Its electronic properties are markedly different from those of the chloro group.

Dominant Inductive Effect of the –CHF₂ Group

The –CHF₂ group is characterized by a strong electron-withdrawing inductive effect (-I) . This is due to the high electronegativity of the two fluorine atoms. Unlike chlorine, the –CHF₂ group has no lone pairs to donate via resonance. While hyperconjugation can be considered, its effect is minimal compared to the powerful inductive withdrawal. Consequently, the –CHF₂ group strongly deactivates the benzene ring towards electrophilic aromatic substitution.

Caption: The strong inductive electron withdrawal of the difluoromethyl group.

Directing Effects of the –CHF₂ Group

Due to its strong deactivating nature and the absence of a significant resonance-donating effect, the –CHF₂ group is a meta-director in electrophilic aromatic substitution. The deactivation is felt most strongly at the ortho and para positions, making the meta position the least deactivated and therefore the most likely site of electrophilic attack.

Quantitative Comparison: Unveiling the Nuances

To fully appreciate the distinct electronic signatures of the chloro and difluoromethyl groups, a quantitative comparison is essential.

Hammett, Swain-Lupton, and Taft Parameters

Hammett substituent constants (σ) provide a quantitative measure of the electronic effect of a substituent.[10] The σm and σp values represent the effect from the meta and para positions, respectively. Swain-Lupton parameters (F and R) dissect the electronic effect into field/inductive (F) and resonance (R) components.[11][12]

| Parameter | Chloro (–Cl) | Difluoromethyl (–CHF₂) | Interpretation |

| σm | 0.37[13] | 0.35 | Both are electron-withdrawing from the meta position. |

| σp | 0.23[13] | 0.35 | –CHF₂ is more electron-withdrawing from the para position. |

| Swain-Lupton F | 0.72[11] | 0.38 | Chlorine has a stronger field/inductive effect. |

| Swain-Lupton R | -0.24[11] | 0.04 | Chlorine is a resonance donor, while –CHF₂ is not. |

Note: Hammett and Swain-Lupton constants can vary slightly depending on the specific reaction and conditions under which they were determined.

Impact on Acidity (pKa)

The electron-withdrawing nature of these substituents increases the acidity of phenols by stabilizing the corresponding phenoxide anion.

| Compound | pKa |

| Phenol | 10.00[2] |

| 4-Chlorophenol | 9.38 |

| 4-(Trifluoromethyl)phenol | 9.08[14] |

The lower pKa of 4-chlorophenol compared to phenol demonstrates the acid-strengthening effect of the chloro group.

Dipole Moment

The dipole moment of a substituted benzene reflects the overall charge distribution in the molecule.

| Compound | Dipole Moment (D) |

| Benzene | 0[15] |

| Chlorobenzene | 1.75[16] |

| (Difluoromethyl)benzene | Not available in searched results |

The significant dipole moment of chlorobenzene arises from the electronegativity difference between chlorine and carbon.

Experimental and Computational Workflows for Analysis

Synthesis of Substituted Benzenes

5.1.1. Synthesis of Chlorobenzene via Electrophilic Aromatic Substitution

A standard laboratory preparation involves the direct chlorination of benzene using a Lewis acid catalyst, such as ferric chloride (FeCl₃).

Caption: Synthetic workflow for chlorobenzene.

Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a gas inlet tube, add benzene and a catalytic amount of anhydrous ferric chloride.

-

Bubble chlorine gas through the stirred solution. The reaction is exothermic and may require cooling to maintain a controlled temperature.

-

Monitor the reaction progress by gas chromatography (GC).

-

Upon completion, quench the reaction with water and wash the organic layer with a dilute base solution (e.g., NaHCO₃) and then with water.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and purify the chlorobenzene by distillation.

5.1.2. Synthesis of (Difluoromethyl)benzene

The introduction of the difluoromethyl group often requires specialized reagents. One common method involves the deoxyfluorination of an aldehyde.

Protocol using Deoxofluorinating Agents (e.g., DAST):

-

In a fume hood, dissolve benzaldehyde in an appropriate anhydrous solvent (e.g., dichloromethane) in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add a solution of a deoxyfluorinating agent, such as diethylaminosulfur trifluoride (DAST), to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or GC-MS.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with water and brine, and dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure and purify the (difluoromethyl)benzene by distillation or column chromatography.

Quantification of Electronic Effects

5.2.1. Determination of pKa by UV-Vis Spectrophotometry

This method relies on the different UV-Vis absorption spectra of the protonated and deprotonated forms of a phenolic compound.

Caption: Workflow for pKa determination via UV-Vis spectrophotometry.

Protocol:

-

Prepare a series of buffer solutions with known pH values.

-

Prepare a stock solution of the substituted phenol in a suitable solvent.

-

Add a small, constant aliquot of the phenol stock solution to each buffer solution.

-

Record the UV-Vis absorption spectrum for each solution.

-

Identify a wavelength where the absorbance of the phenol and its conjugate base differ significantly.

-

Plot the absorbance at this wavelength against the pH of the solutions.

-

The pKa corresponds to the pH at the midpoint of the resulting sigmoidal curve.[17]

5.2.2. Comparative Kinetic Study of Electrophilic Aromatic Substitution

The relative reactivity of chlorobenzene and (difluoromethyl)benzene can be determined by a competition experiment or by measuring the individual rates of an EAS reaction, such as nitration.

Protocol for Competitive Nitration:

-

Prepare an equimolar mixture of chlorobenzene and (difluoromethyl)benzene in an inert solvent.

-

Slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) at a controlled temperature.

-

After a specific time, quench the reaction and extract the organic products.

-

Analyze the product mixture using GC or ¹H NMR to determine the relative amounts of the different nitrated products.

-

The ratio of products will reflect the relative reactivity of the two starting materials.

Spectroscopic and Computational Analysis

5.3.1. NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for probing the electron density distribution in substituted benzenes.[18][19]

-

¹H NMR: Electron-withdrawing groups generally shift the signals of the aromatic protons downfield (to higher ppm values), while electron-donating groups shift them upfield. The magnitude of the shift can provide qualitative information about the electronic environment of each proton. For chlorobenzene, the proton signals typically appear in the range of 7.14 to 7.43 ppm.[20][21]

-

¹³C NMR: The chemical shifts of the carbon atoms in the benzene ring are also sensitive to the electronic effects of substituents. The ipso-carbon (the carbon directly attached to the substituent) often shows a significant shift. In chlorobenzene, the ipso-carbon resonates at approximately 134.3 ppm, while the other ring carbons appear between 126.4 and 129.7 ppm.[22]

5.3.2. Computational Chemistry: Electrostatic Potential Maps

Computational methods, such as Density Functional Theory (DFT), can be used to calculate and visualize the electrostatic potential (ESP) map of a molecule.[1] The ESP map illustrates the charge distribution, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). These maps provide a clear visual representation of the electron-withdrawing or -donating nature of a substituent.[23][24]

Implications for Drug Design and Materials Science

The choice between a chloro and a difluoromethyl substituent can have profound consequences in applied chemistry.

-

In Drug Design: The chloro group is often introduced to enhance metabolic stability and lipophilicity.[25] The difluoromethyl group, with its ability to act as a hydrogen bond donor, can introduce new interactions with biological targets, potentially improving binding affinity and selectivity.[26] The differing directing effects of these groups are also critical in the synthesis of complex drug molecules.

-

In Materials Science: The electronic properties of substituted benzenes influence their application in organic electronics, polymers, and other advanced materials. The strong electron-withdrawing nature of the –CHF₂ group can be exploited to tune the electronic properties of organic semiconductors.

Conclusion

The chloro and difluoromethyl substituents, while both electron-withdrawing, exert distinct and predictable electronic effects on the benzene ring. The chloro group's balance of a dominant inductive withdrawal and a weaker resonance donation leads to overall deactivation but ortho-, para-direction. In contrast, the difluoromethyl group's powerful inductive withdrawal and lack of significant resonance donation result in strong deactivation and meta-direction. A thorough understanding of these nuances, supported by quantitative data and robust experimental and computational methodologies, is indispensable for the rational design and synthesis of functional organic molecules in a wide range of scientific disciplines.

References

-

Doc Brown's Chemistry. C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of chlorobenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes. [Link]

-

Doc Brown's Chemistry. C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 chlorobenzene 1-H nmr doc brown's advanced organic chemistry revision notes. [Link]

-

Moodle. NMR Spectroscopy of Benzene Derivatives. [Link]

-

ACS Publications. Discovering Electronic Effects of Substituents in Nitrations of Benzene Derivatives Using GC–MS Analysis | Journal of Chemical Education. [Link]

-

MDPI. An Accurate Approach for Computational pKa Determination of Phenolic Compounds. [Link]

-

IRIS. An accurate approach for computational pKa determination of phenolic compounds. [Link]

-

Acta Chimica Slovenica. Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. [Link]

-

Frontiers. An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. [Link]

-

Stenutz. Field and Resonance values according to Swain. [Link]

-

AFIT Scholar. Absolute pKa Determinations for Substituted Phenols. [Link]

-

PubChem. (Difluoromethyl)benzene | C7H6F2 | CID 640452. [Link]

-

ResearchGate. Computed electrostatic potentials on 0.001 au molecular surfaces of.... [Link]

-

Ron Maimon's Group. Reactivity of chlorobenzene and benzene in electrophilic substitutions. [Link]

-

ACS Publications. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. [Link]

-

Quora. Which has a greater dipole moment, and why between chlorobenzene and fluorobenzene?. [Link]

-

ACS Publications. Electrochemical Access to Difluoromethyl Groups: An Overview of Scope, Mechanisms, and Challenges | ACS Catalysis. [Link]

-

Wolfram Demonstrations Project. Molecular Electrostatic Potential Maps (MEPs) of Some Polar Molecules. [Link]

-

ResearchGate. Geometries of ͑ a ͒ chlorobenzene and ͑ b ͒ fluorobenzene calculated.... [Link]

-

Vrije Universiteit Brussel. Electrophilic Aromatic Substitution Reactions: Mechanistic Landscape, Electrostatic and Electric-Field.... [Link]

-

ResearchGate. Electrostatic potential map of the chlorobenzene molecule in 3.... [Link]

-

Honeywell. Dipole Moment. [Link]

-

University of Tartu. Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. [Link]

-

University of California, Davis. Table 1: Hammett constants for some common substituents. [Link]

-

ResearchGate. Hammett Substituent Constants. [Link]

-

Scribd. Dipole Moments in Chlorobenzene and Fluorobenzene | PDF | Ionic Bonding. [Link]

-

ResearchGate. Swain-Lupton constants for some common organic functional groups. 37. [Link]

-

ResearchGate. The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability. [Link]

-

Homework.Study.com. The experimentally observed dipole moments for chlorobenzene, toluene, and 4-chlorotoluene are.... [Link]

-

University of California, Los Angeles. CHEM 263 - Oct 13 2016 Notes. [Link]

-

GDCh.app. “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. [Link]

-

National Center for Biotechnology Information. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by.... [Link]

-

Wikipedia. Swain–Lupton equation. [Link]

-

ACS Publications. Electrostatic Potential Maps and Natural Bond Orbital Analysis: Visualization and Conceptualization of Reactivity in Sanger's Reagent. [Link]

-

National Center for Biotechnology Information. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. [Link]

-

IUPAC Gold Book. Swain–Lupton equation. [Link]

-

Quora. Why is p-chloro phenol more acidic than p-flouro phenol?. [Link]

-

ResearchGate. (PDF) The F‐Difluoromethyl Group: Challenges, Impact and Outlook. [Link]

-

ResearchGate. (PDF) Understanding of Reaction Mechanism: The Second Substitution of Chlorine on Chlorobenzene by ELF (Electron Localization Function) Method. [Link]

-

Chemistry Stack Exchange. Rate of EAS in chlorobenzene and fluorobenzene. [Link]

-

Chemistry LibreTexts. Electrostatic Potential maps. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. quora.com [quora.com]

- 3. youtube.com [youtube.com]

- 4. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Chlorobenzene is more reactive towards electrophilic aromatic sub... | Study Prep in Pearson+ [pearson.com]

- 8. researchgate.net [researchgate.net]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. Field and Resonance values according to Swain [stenutz.eu]

- 12. old.goldbook.iupac.org [old.goldbook.iupac.org]

- 13. web.viu.ca [web.viu.ca]

- 14. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 15. Dipole Moment [macro.lsu.edu]

- 16. homework.study.com [homework.study.com]

- 17. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 18. kgroup.du.edu [kgroup.du.edu]

- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 20. C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 chlorobenzene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 21. Chlorobenzene(108-90-7) 1H NMR [m.chemicalbook.com]

- 22. C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of chlorobenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 23. Wolfram Demonstrations Project [demonstrations.wolfram.com]

- 24. researchgate.net [researchgate.net]

- 25. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]

- 26. pubs.acs.org [pubs.acs.org]

Structural Dynamics & Pharmacophoric Utility of 3-Chloro-5-(difluoromethyl)toluene

Document Control:

-

Subject: Structural Analysis, Conformation, and Synthesis of a Key FBDD Scaffold

Introduction: The Strategic Value of the Difluoromethyl Moiety

In modern Fragment-Based Drug Discovery (FBDD), 3-Chloro-5-(difluoromethyl)toluene represents a "privileged scaffold." It is not merely a solvent or a reagent; it is a precision tool for probing the lipophilic hydrogen-bond donor (LHBD) capacity within a protein binding pocket.

While the trifluoromethyl group (-CF

Why this specific isomer? The 1,3,5-substitution pattern (meta-relationship) is critical.

-

Position 1 (Methyl): Provides a hydrophobic anchor (Van der Waals contact) and metabolic handle.

-

Position 3 (Chlorine): Modulates electronic density via inductive withdrawal (-I) and weak resonance donation (+R), while offering a "sigma-hole" for halogen bonding.

-

Position 5 (Difluoromethyl): The functional warhead. Its acidity is tuned by the meta-chlorine, making the C-H bond a potent hydrogen bond donor.

Electronic & Structural Characterization

To understand the behavior of this molecule, we must analyze the vector sum of its electronic components. The interplay between the dipole moments of the substituents dictates the preferred orientation of the molecule in a biological context.

Electronic Vector Analysis

- -Hole Potential: The chlorine atom at position 3 exhibits a positive electrostatic potential cap (sigma-hole) along the C-Cl bond axis, capable of interacting with backbone carbonyls in proteins.

-

Acidity Modulation: The -CHF

proton is significantly more acidic than a benzylic methyl proton (

Table of Physicochemical Properties (Predicted)

| Property | Value (Est.) | Significance |

| Formula | C | Core scaffold |

| MW | 176.59 g/mol | Fragment-compliant (<200) |

| LogP | 3.2 - 3.5 | Highly Lipophilic |

| H-Bond Donors | 1 (Weak) | The C-H of CHF |

| H-Bond Acceptors | 2 | Fluorine atoms |

| Rotatable Bonds | 1 | C(Ar)-CHF |

| Dipole Moment | ~2.1 D | Vector sum of C-Cl and C-CHF |

Conformational Analysis: The CHF Rotor

The rotation of the difluoromethyl group is not free.[1] It is governed by the anomeric effect and steric clashes with the aromatic ring protons.

The Energy Landscape

Unlike a methyl group, the -CHF

-

Ground State: The C-H bond is typically coplanar with the aromatic ring. This maximizes the hyperconjugative donation from the aromatic

-system into the -

Rotational Barrier: The barrier to rotation is estimated at 1.5–2.5 kcal/mol, allowing rapid rotation at room temperature but distinct populations at low temperature (-80°C).

Visualization of Conformational Logic

Figure 1: Conformational energy drivers for the difluoromethyl group attached to the arene.

Synthesis & Quality Control

The synthesis of 3-Chloro-5-(difluoromethyl)toluene requires precise regiocontrol. The most robust pathway avoids direct fluorination of the ring, instead utilizing a functional group interconversion (FGI) from an aldehyde precursor.

Recommended Synthetic Pathway

Precursor: 3-Chloro-5-methylbenzaldehyde. Reagent: Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) is preferred over DAST due to higher thermal stability.

Protocol:

-

Charge: Dissolve 3-Chloro-5-methylbenzaldehyde (1.0 eq) in anhydrous DCM under Argon.

-

Addition: Add Deoxo-Fluor (1.5 eq) dropwise at 0°C.

-

Reaction: Allow to warm to RT and stir for 12 hours.

-

Quench: Critical Safety Step. Quench by dropwise addition to saturated NaHCO

solution. (Do not add water to the reaction; add reaction to water). -

Purification: Silica gel chromatography (Hexanes/EtOAc 95:5). The product is non-polar.

Analytical Validation Workflow

Figure 2: Step-by-step analytical validation workflow.

NMR Interpretation Guide

-

H NMR (400 MHz, CDCl

-

2.35 (s, 3H, -CH

-

6.55 (t,

- 7.10 - 7.40 (m, 3H, Ar-H).

-

2.35 (s, 3H, -CH

-

F NMR (376 MHz, CDCl

-

-110.5 (d,

-

-110.5 (d,

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Structural Elements. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Zafrani, Y., et al. (2017).[2] Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804.[3] Link

-

Hu, J., et al. (2015). Reagents for Difluoromethylation. Chemical Reviews, 115(14), 6509–6594. Link

-

Erickson, J. A., & McLoughlin, J. I. (1995). Hydrogen Bond Donor Properties of the Difluoromethyl Group. The Journal of Organic Chemistry, 60(6), 1626–1631. Link

-

BenchChem. (2025). Synthesis and Troubleshooting of Difluorotoluene Derivatives. BenchChem Technical Support. Link

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Cross-Coupling Protocols for 3-Chloro-5-(difluoromethyl)toluene

Introduction & Compound Profile

3-Chloro-5-(difluoromethyl)toluene (CAS: 1240256-62-5, analogs) represents a critical scaffold in modern medicinal chemistry. The difluoromethyl group (

However, this substrate presents a dual challenge for cross-coupling:

-

Leaving Group Inertness: The chloride handle (

) possesses a high bond dissociation energy (approx. 96 kcal/mol) compared to bromides or iodides, rendering it sluggish toward oxidative addition with standard Pd(0) catalysts like -

Electronic Deactivation: The C5-methyl group acts as a weak electron donor, increasing electron density at the metal center during coordination but effectively raising the barrier for the initial oxidative addition step. While the

group is electron-withdrawing, the net reactivity remains lower than activated electrophiles (e.g., 4-chloro-nitrobenzene).

This guide details three validated protocols designed to overcome the activation energy barrier of the C-Cl bond while preserving the integrity of the sensitive

Mechanistic Strategy: Overcoming the Oxidative Addition Barrier

To successfully couple this substrate, the catalyst system must be engineered to facilitate oxidative addition , which is the rate-determining step (RDS) for aryl chlorides.

Critical Success Factors

-

Ligand Sterics: Bulky ligands (e.g., Buchwald biarylphosphines or NHCs) promote the formation of the active monoligated

species, which is far more reactive than the bis-ligated complex. -

Ligand Electronics: Electron-rich ligands increase the electron density on Palladium, facilitating the injection of electrons into the strong C-Cl bond.

-

Base Selection: While the

group is relatively stable, strong amide bases (e.g., LiHMDS) should be avoided to prevent potential deprotonation-induced defluorination. We utilize mild inorganic bases (

Visualization: The Catalytic Cycle for Aryl Chlorides

The following diagram illustrates the specific catalytic cycle, highlighting the critical monoligated species required for this substrate.

Figure 1: Catalytic cycle emphasizing the regeneration of the active monoligated Pd(0) species necessary for aryl chloride activation.

Experimental Protocols

Protocol A: The "Workhorse" Method (High-Throughput Compatible)

Best for: Initial screening, scale-up, and substrates with moderate steric hindrance. Chemistry: Buchwald G4 Precatalyst System.

Rationale: The XPhos ligand provides the optimal balance of steric bulk and electron donation to activate the C-Cl bond. The G4 precatalyst ensures rapid, reliable generation of the active Pd(0) species even at lower temperatures, avoiding the induction period associated with Pd(OAc)2.

| Component | Equivalents | Notes |

| 3-Chloro-5-(difluoromethyl)toluene | 1.0 equiv | Limiting Reagent |

| Aryl Boronic Acid | 1.2 - 1.5 equiv | Excess to drive completion |

| XPhos Pd G4 | 0.02 - 0.05 equiv | 2-5 mol% loading |

| K3PO4 (0.5 M aq) | 3.0 equiv | Mild base, buffers pH |

| THF or 1,4-Dioxane | Solvent | 0.2 M concentration |

Step-by-Step Procedure:

-

Charge a reaction vial equipped with a stir bar with the Boronic Acid (1.5 equiv) and XPhos Pd G4 (2-5 mol%).

-

If using a solid aryl chloride: Add it now.[1] If liquid: Add in step 4.

-

Seal the vial and purge with Nitrogen or Argon for 3 cycles (Vacuum/Backfill).

-

Add degassed THF (or Dioxane) followed by the aryl chloride (if liquid) via syringe.

-

Add degassed 0.5 M aqueous K3PO4 (3.0 equiv).

-

Stir vigorously (1000 rpm) at 60°C for 2-4 hours.

-

Note: If conversion is low after 2 hours, increase temperature to 80°C.

-

-

Workup: Dilute with EtOAc, wash with water/brine, dry over MgSO4, and concentrate.

Protocol B: The "Challenging Partner" Method (Sterically Hindered)

Best for: Coupling with ortho-substituted boronic acids or highly deactivated systems. Chemistry: Pd-PEPPSI-IPr (NHC Ligand).[2]

Rationale: N-Heterocyclic Carbene (NHC) ligands like IPr form an extremely strong bond with Pd, preventing catalyst decomposition (Pd black formation) during the extended heating often required for hindered chlorides.

| Component | Equivalents | Notes |

| 3-Chloro-5-(difluoromethyl)toluene | 1.0 equiv | |

| Boronic Acid | 1.5 equiv | |

| Pd-PEPPSI-IPr | 0.02 equiv | 2 mol% loading |

| K2CO3 | 2.0 equiv | Solid, anhydrous base |

| Dioxane or Toluene | Solvent | Anhydrous preferred |

Step-by-Step Procedure:

-

In a glovebox or under strict inert atmosphere, combine Pd-PEPPSI-IPr (2 mol%), Boronic Acid (1.5 equiv), and K2CO3 (2.0 equiv) in a reaction tube.

-

Add 3-Chloro-5-(difluoromethyl)toluene (1.0 equiv).

-

Add Dioxane to reach 0.25 M concentration.

-

Seal and heat to 80°C for 12-18 hours.

-

Validation: Monitor by LCMS. The

group is stable, but watch for protodeboronation of the boronic acid partner.

Protocol C: Green Chemistry (Surfactant Mediated)

Best for: Sustainability goals, reducing organic solvent waste. Chemistry: Micellar Catalysis (TPGS-750-M).

Rationale: The lipophilic nature of the

Step-by-Step Procedure:

-

Prepare a 2 wt % aqueous solution of TPGS-750-M .

-

Add Pd(dtbpf)Cl2 (2 mol%) and K3PO4 (3.0 equiv) to the aqueous solution.

-

Add 3-Chloro-5-(difluoromethyl)toluene and the Boronic Acid .

-

Stir vigorously at 45-50°C .

-

Extraction: The product can often be extracted with a minimal amount of EtOAc or MTBE, as the surfactant remains in the water phase.

Troubleshooting & Optimization Logic

When yields are suboptimal, follow this logic tree to diagnose the failure mode specific to aryl chlorides.

Figure 2: Decision matrix for troubleshooting low yields in aryl chloride cross-coupling.

Specific Notes on 3-Chloro-5-(difluoromethyl)toluene

-

Defluorination: While rare in Suzuki coupling, if you observe a mass shift of M-20 (loss of HF), the base concentration is likely too high or the temperature is excessive. Switch to Protocol C (Micellar) or reduce base equivalents to 2.0.

-

Homocoupling: If the aryl chloride homocouples (dimerizes), it indicates the catalyst is reducing the chloride but transmetallation is slow. Increase the amount of Boronic Acid or switch to a more soluble base source (e.g., Cs2CO3).

References

-

Buchwald, S. L., et al. "Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands." Accounts of Chemical Research, 2008.

-

Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Suzuki-Miyaura Cross-Coupling of Heteroaryl Chlorides." Chemistry - A European Journal, 2006.

-

Lipshutz, B. H., et al. "TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature." Journal of Organic Chemistry, 2011.[3]

-

Hazari, N., et al. "Precatalysts for Cross-Coupling: The State of the Art." Chemical Reviews, 2018.

-

Hu, J., et al. "Recent advances in the synthesis of difluoromethylated compounds." Tetrahedron Letters, 2015. (Context on CF2H stability).

Sources

Application Note & Protocol: Buchwald-Hartwig Amination of 3-Chloro-5-(difluoromethyl)toluene

Introduction: Unlocking Novel Scaffolds in Medicinal and Agrochemical Chemistry

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3][4] The reaction's broad functional group tolerance and applicability to a wide range of substrates have replaced harsher, more traditional methods.[1]

This application note focuses on a particularly relevant, yet challenging, substrate class: electron-deficient aryl chlorides, exemplified by 3-Chloro-5-(difluoromethyl)toluene. The difluoromethyl (CHF₂) group is a valuable bioisostere for hydroxyl, thiol, or amide functionalities, capable of enhancing metabolic stability, lipophilicity, and binding affinity.[5][6] Consequently, the 3-amino-5-(difluoromethyl)toluene scaffold is of significant interest to researchers in drug discovery and crop protection.[5]

However, the electronic properties of the CHF₂ group, coupled with the inherent low reactivity of the C-Cl bond, present a formidable challenge for C-N bond formation.[7][8] This guide provides a detailed examination of the critical reaction parameters, a robust experimental protocol, and field-proven insights to enable the successful Buchwald-Hartwig amination of this substrate.

Reaction Overview & Catalytic Cycle

The overall transformation involves the coupling of an aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

General Reaction Scheme:

(Image: General scheme for the Buchwald-Hartwig amination of 3-Chloro-5-(difluoromethyl)toluene with a generic amine, R¹R²NH.)

(Image: General scheme for the Buchwald-Hartwig amination of 3-Chloro-5-(difluoromethyl)toluene with a generic amine, R¹R²NH.)

The reaction proceeds through a well-established catalytic cycle, which is essential to understand for rational optimization.[9][10]

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl chloride C-Cl bond. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[10]

-

Amine Coordination & Deprotonation: The amine coordinates to the resulting Pd(II) complex, followed by deprotonation by the base to form a palladium-amido complex.

-

Reductive Elimination: The C-N bond is formed via reductive elimination from the palladium-amido complex, yielding the desired arylamine product and regenerating the active Pd(0) catalyst.[1][3]

Optimizing the Reaction: A Causality-Driven Approach

The success of the Buchwald-Hartwig amination of an unactivated, electron-deficient aryl chloride hinges on the careful selection of each reaction component. The goal is to facilitate the challenging oxidative addition step while promoting the desired reductive elimination over competing side reactions.

The Catalyst System: Palladium Source and Ligand Selection

The choice of ligand is arguably the most critical factor for coupling aryl chlorides.[11] The deactivating nature of the difluoromethyl group further necessitates a highly active catalyst system.

-

Palladium Source: Standard palladium sources such as Pd(OAc)₂ or Pd₂(dba)₃ are commonly employed.[9] These Pd(II) or Pd(0) sources form the active Pd(0)L species in situ. For improved reliability and air stability, pre-formed catalysts (precatalysts) are highly recommended.

-

Ligand Selection - The Key to Success: Aryl chlorides require sterically bulky and electron-rich phosphine ligands.[1][3] These ligands promote the formation of a monoligated, 14-electron Pd(0)L species, which is highly active towards the oxidative addition of the C-Cl bond.[1] Furthermore, their steric bulk accelerates the final reductive elimination step.[12]

For the amination of 3-Chloro-5-(difluoromethyl)toluene, ligands from the Buchwald dialkylbiaryl phosphine family are strongly recommended.

-

For Primary Amines: BrettPhos is an excellent choice, known for its high activity and selectivity with primary amines.[11]

-

For Secondary Amines: XPhos or RuPhos are generally effective for coupling a wide range of secondary amines.[13][14]

Base Selection: The Driving Force

A strong, non-nucleophilic base is required to facilitate the deprotonation of the amine coordinated to the palladium center.

-

Recommended Bases: Sodium tert-butoxide (NaOtBu) is the most widely used and effective base for these transformations due to its high basicity and good solubility in common organic solvents.[9] Other strong bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) can also be effective, particularly if the substrate contains base-sensitive functional groups.[11]

-

Causality: A sufficiently strong base is crucial to drive the equilibrium towards the formation of the palladium-amido complex, which precedes the final C-N bond-forming step. Weaker bases often result in slow or incomplete reactions.[11]

Solvent and Temperature Considerations

-

Solvents: Anhydrous, deoxygenated aprotic solvents are essential. Toluene and 1,4-dioxane are the most common and effective solvents for this reaction.[7][15] It is critical to avoid solvents like acetonitrile or chlorinated solvents, as they can coordinate to the palladium center and inhibit catalysis.[9]

-

Temperature: Elevated temperatures are typically required to drive the reaction to completion, usually in the range of 80-110 °C .[9][16] The optimal temperature should be determined empirically, balancing reaction rate with potential catalyst decomposition or side reactions.

Experimental Workflow and Protocols

The following diagram and protocol describe a general procedure for the amination of 3-Chloro-5-(difluoromethyl)toluene with a model secondary amine, morpholine. All operations must be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques or in a glovebox.

General Experimental Workflow

Caption: Standard workflow for Buchwald-Hartwig amination.

Detailed Protocol: Coupling with Morpholine

Reagents:

-

3-Chloro-5-(difluoromethyl)toluene

-

Morpholine

-

Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

Procedure:

-

Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol, 1.4 equiv.).

-

Inerting: Seal the flask, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times.

-

Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the flask via syringe.

-

Reagent Addition: Add 3-Chloro-5-(difluoromethyl)toluene (1.0 mmol, 1.0 equiv.) followed by morpholine (1.2 mmol, 1.2 equiv.) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl chloride is consumed.

-

Workup: Once complete, cool the reaction mixture to room temperature. Quench the reaction by slowly adding water (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired product, 4-(3-(difluoromethyl)-5-methylphenyl)morpholine.

Summary of Optimized Conditions

| Parameter | Recommended Condition | Rationale |

| Aryl Halide | 3-Chloro-5-(difluoromethyl)toluene | Electron-deficient aryl chloride. |

| Amine | Primary or Secondary Amine (1.2 equiv.) | A slight excess ensures complete consumption of the aryl halide. |

| Pd Source | Pd(OAc)₂ or Pd₂(dba)₃ (1-2 mol%) | Standard, effective palladium precatalysts. |

| Ligand | XPhos (for secondary amines) (2-4 mol%) | Bulky, electron-rich ligand to activate the C-Cl bond.[14] |

| Base | NaOtBu (1.4-2.0 equiv.) | Strong, non-nucleophilic base to facilitate deprotonation. |

| Solvent | Anhydrous Toluene | High-boiling, non-coordinating solvent.[14] |

| Temperature | 100-110 °C | Provides sufficient thermal energy for the reaction. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and deactivation of the catalyst. |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |